molecular formula C8H4N2O3 B8505043 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B8505043
M. Wt: 176.13 g/mol
InChI Key: KFHSHROQKJEWRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C8H4N2O3 and its molecular weight is 176.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H4N2O3

Molecular Weight

176.13 g/mol

IUPAC Name

3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid

InChI

InChI=1S/C8H4N2O3/c9-2-4-3-13-6-1-5(8(11)12)10-7(4)6/h1,3,10H,(H,11,12)

InChI Key

KFHSHROQKJEWRI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1OC=C2C#N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid (0.20 g, 0.2 M, 1.12 mmol) in DMF (6.0 mL) was added hydroxylamine hydrochloride (0.16 g, 2.24 mmol). The reaction mixture was heated at 125° C. overnight, then cooled to rt. The mixture was partitioned between EtOAc (20 mL) and H2O (20 mL). The aqueous phase was extracted with EtOAc (3×20 mL). The combined organic phases were washed with H2O and saturated aq NaCl, filtered and concentrated in vacuo. The crude product was chromatographed over silica gel (0 to 40% MeOH in CH2Cl2 over 30 min) to give 3-cyano-4H-furo[3,2-b]pyrrole-5-carboxylic acid 51 (4 mg, 2.1%) as a brown solid. 1H NMR (400 MHz, CD3OD) δ ppm 6.65 (d, J=0.68 Hz, 1H) 7.33 (d, J=0.68 Hz, 1H). LCMS m/e 175 (M−H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

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